molecular formula C12H21NO3 B1604239 tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate CAS No. 204913-01-9

tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate

Cat. No.: B1604239
CAS No.: 204913-01-9
M. Wt: 227.3 g/mol
InChI Key: GUXURKSRCUGCCA-ZJUUUORDSA-N
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Description

tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate is a chiral building block of high interest in medicinal chemistry and organic synthesis. This compound, with the CAS number 204913-01-9 and a molecular formula of C12H21NO3, features a defined (1S,3R) stereochemistry on the cyclopentane ring, which is critical for creating stereospecific molecules . The structure incorporates both a Boc-protected amine and an acetyl group, making it a versatile intermediate for further chemical transformations, such as nucleophilic additions to the ketone or deprotection of the amine to generate a primary amine handle . As a synthetic intermediate, its primary research value lies in the development of potential pharmaceutical compounds, where the cyclopentane scaffold is a common motif. The product requires careful handling and storage, sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(14)9-5-6-10(7-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXURKSRCUGCCA-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H](C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192476
Record name 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate
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Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204913-01-9
Record name 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate
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URL https://commonchemistry.cas.org/detail?cas_rn=204913-01-9
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Record name 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate
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Preparation Methods

Synthesis via BOC Protection of (1S,3R)-3-Aminocyclopentanone

One common route involves starting from the chiral amine (1S,3R)-3-aminocyclopentanone, followed by BOC protection:

  • Step 1: Obtain (1S,3R)-3-aminocyclopentanone, either through asymmetric synthesis or resolution methods.
  • Step 2: React the amine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane.
  • Step 3: The reaction proceeds at room temperature or slightly below to avoid racemization.
  • Step 4: The product, this compound, is purified by column chromatography or crystallization.

This method preserves the acetyl group on the cyclopentane ring and installs the BOC protecting group on the amine, yielding the target compound with high stereochemical fidelity.

Palladium-Catalyzed Deprotection and Functional Group Manipulation

A related approach involves the use of palladium-catalyzed reactions to manipulate protecting groups or introduce functional groups:

  • For example, tert-butyl N-[(1R,3R)-3-allyloxycarbonylamino-cyclopentyl]carbamate can be converted to the corresponding amine derivative by Pd(PPh3)4 catalysis in the presence of 1,3-dimethylbarbituric acid in dichloromethane at room temperature for 1.5 hours.
  • This reaction removes the allyloxycarbonyl protecting group, yielding tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate with good yield (~56%).
  • Subsequent acetylation can then be performed to introduce the acetyl group on the cyclopentane ring.

This method offers a route to selectively manipulate protecting groups and functional groups while maintaining stereochemical integrity.

Data Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
BOC Protection of (1S,3R)-3-aminocyclopentanone Di-tert-butyl dicarbonate, triethylamine, DCM, RT >85 Mild conditions preserve stereochemistry and acetyl group
Pd-Catalyzed Deprotection (Allyloxycarbonyl to Amine) Pd(PPh3)4, 1,3-dimethylbarbituric acid, DCM, RT, 1.5 h 56 Enables selective removal of protecting group; intermediate for subsequent acetylation
Mixed Acid Anhydride Formation & Condensation (Related BOC derivatives) Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate, 0–5 °C >90 High yield, industrially viable, low toxicity solvent use
Phase-Transfer Catalysis Alkylation (Related) Tetrabutylammonium bromide, methyl sulfate, KOH, ethyl acetate, 0–5 °C >90 Efficient alkylation step, environmentally friendly process

Research Findings and Considerations

  • Stereochemical Integrity: The (1S,3R) configuration is critical for the compound’s utility in asymmetric catalysis and pharmaceutical synthesis. Mild reaction conditions and selective protection/deprotection steps are essential to prevent racemization.

  • Protecting Group Strategy: The tert-butyl carbamate (BOC) group is preferred due to its stability under a variety of reaction conditions and facile removal under acidic conditions, enabling downstream modifications.

  • Functional Group Compatibility: The acetyl group on the cyclopentane ring is preserved during BOC protection and other synthetic steps, allowing for selective transformations on the amine functionality without disturbing the ketone moiety.

  • Catalytic Applications: The compound serves as a chiral ligand precursor in asymmetric catalysis, where the stereochemistry and protecting group play roles in coordinating metal centers and influencing reaction selectivity.

  • Industrial Relevance: Although direct industrial synthetic routes for this exact compound are scarce, methodologies from related BOC-protected amino acid derivatives demonstrate scalable, high-yielding, and environmentally considerate processes that can be adapted.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The acetyl group may play a role in binding to active sites of enzymes, while the tert-butyl group provides steric hindrance, affecting the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

  • Polarity : The hydroxyl analog (LogP ~1.82) is more hydrophilic than the acetylated compound (LogP ~2.48) due to hydrogen bonding capacity .
  • Reactivity : The acetyl group enhances electrophilicity at the 3-position, enabling nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group is prone to oxidation or protection/deprotection strategies .
  • Stability: Boc-protected amines (e.g., tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate) are stable under basic conditions but cleaved under acidic conditions, while acetylated derivatives may hydrolyze under strongly acidic or basic conditions .

Biological Activity

tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate, a compound characterized by its unique structural features, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H21NO3C_{12}H_{21}NO_3, and it features a tert-butyl group , an acetyl group , and a cyclopentyl ring . The presence of the acetyl group is particularly significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The acetyl group can facilitate binding to active sites on enzymes, while the steric hindrance provided by the tert-butyl group can modulate the compound's overall activity.

Interaction Studies

Research indicates that this compound may act as an enzyme inhibitor or modulator , impacting various biochemical pathways. For example, it has been studied for its role as a chiral ligand in asymmetric catalysis, enhancing selectivity in reactions by coordinating with metal centers .

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to establish efficacy and mechanisms .
  • Enzyme Modulation : The compound shows promise in modulating enzyme activities, which could have implications in drug development for conditions involving enzyme dysregulation .

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in metabolic disorders .

Study 2: Asymmetric Catalysis

In another study focusing on asymmetric catalysis, researchers utilized this compound as a chiral ligand. The outcomes demonstrated improved selectivity in producing enantiomerically pure compounds, highlighting its utility in synthetic organic chemistry .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeUnique Features
tert-Butyl N-[(1S,3R)-3-hydroxymethylcyclopentyl]carbamateCyclopentane derivativeHydroxymethyl group alters reactivity
tert-Butyl N-[(1S,2R)-2-acetamidocyclopentane]Acetamido derivativePresence of acetamido group modifies biological activity
tert-Butyl N-[(1R,3R)-3-amino-cyclopentane]Amino derivativeVariations in stereochemistry affect interaction dynamics

Q & A

Q. What PPE and engineering controls are essential for handling this compound?

  • Methodological Answer : Use NIOSH-approved respirators (N95/P100) and nitrile gloves. Fume hoods with ≥100 ft/min face velocity are mandatory. and emphasize respiratory protection and localized exhaust ventilation to mitigate inhalation risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate
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tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate

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